molecular formula C18H27N5OS2 B4316708 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE

Cat. No.: B4316708
M. Wt: 393.6 g/mol
InChI Key: IMBXRTOIKBHZAV-UHFFFAOYSA-N
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Description

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a unique structure combining adamantyl, piperazinyl, and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-adamantylamine with piperazine to form an intermediate, which is then reacted with 2-chloroethyl isothiocyanate to introduce the thiadiazole moiety. The final step involves the cyclization of the intermediate to form the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides rigidity and enhances binding affinity, while the piperazine and thiadiazole moieties contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl adamantyl-1-carboxylate
  • 4-Phenyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione
  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances stability and binding affinity, while the thiadiazole moiety provides additional functional versatility .

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5OS2/c19-16-20-21-17(26-16)25-11-15(24)22-1-3-23(4-2-22)18-8-12-5-13(9-18)7-14(6-12)10-18/h12-14H,1-11H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBXRTOIKBHZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NN=C(S2)N)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Reactant of Route 5
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE

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